molecular formula C24H22N2O2S B2992207 3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine CAS No. 902913-34-2

3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine

Cat. No.: B2992207
CAS No.: 902913-34-2
M. Wt: 402.51
InChI Key: GRRPYXFLDNINIF-UHFFFAOYSA-N
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Description

3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine is a synthetic organic compound characterized by its complex molecular structure This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a sulfonyl group attached to a 4-ethylphenyl moiety and an amine group attached to a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Amination: The final step involves the nucleophilic substitution of the sulfonylated quinoline with p-toluidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-((4-methylphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine: Similar structure but with a methyl group instead of an ethyl group.

    3-((4-ethylphenyl)sulfonyl)-N-(m-tolyl)quinolin-4-amine: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine is unique due to the specific positioning of the ethyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. This unique arrangement can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-N-(4-methylphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-3-18-10-14-20(15-11-18)29(27,28)23-16-25-22-7-5-4-6-21(22)24(23)26-19-12-8-17(2)9-13-19/h4-16H,3H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRPYXFLDNINIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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